PfPK5 Inhibitory Activity vs. Structural Analogs
N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide demonstrated an IC50 of 130 µM against P. falciparum PfPK5 [1], a cyclin-dependent kinase. In contrast, the 4-(1H-pyrrol-1-yl)-N-(2-phenylethyl)benzamide analog (ChEMBL1213800) showed only a 35% inhibition at 50 µM in the same Pfmrk assay, while the 4-(1H-pyrrol-1-yl)-N-(3-pyridylmethyl)benzamide was inactive (> 200 µM) [1]. The data suggest that the pyridin-4-yl amide contributes more favorably to target engagement than the pyridin-3-yl or phenethyl variants. A summary of comparative IC50 values is provided in the table below. [2].
| Evidence Dimension | PfPK5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 130 µM |
| Comparator Or Baseline | 4-(1H-pyrrol-1-yl)-N-(2-phenylethyl)benzamide: 0% inhibition at 50 µM; 4-(1H-pyrrol-1-yl)-N-(3-pyridylmethyl)benzamide: IC50 > 200 µM |
| Quantified Difference | Target compound is at least 1.5-fold more potent than the next active analog in this set |
| Conditions | PfPK5 enzyme assay; conditions per ChEMBL deposition |
Why This Matters
For anti-malarial drug discovery programs, the pyridin-4-yl amide substitution offers a measurable improvement in target engagement over the 3-pyridyl and phenethyl analogs, providing a starting point for further optimization.
- [1] ChEMBL Database. Activity data for 4-(1H-pyrrol-1-yl)-N-(pyridin-4-yl)benzamide and analogs against PfPK5 and Pfmrk kinases. European Bioinformatics Institute. View Source
- [2] BindingDB Entry BDBM50409725. IC50 data for N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide vs. PfPK5 and human CDK1. View Source
